N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-6-13(7-9-14)17(24)22-11-15-10-16(25-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWSBMJOLUVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bredereck Reaction for Oxazole Ring Formation
The Bredereck reaction, as demonstrated in the synthesis of analogous 2-aryl-4-chloromethyl oxazoles, involves cyclocondensation of 1,3-dichloroacetone with a benzamide derivative. For 5-phenyl-1,2-oxazole:
- Benzamide (1a) reacts with 1,3-dichloroacetone at 130°C to form 2-phenyl-4-chloromethyl oxazole (2a) .
- Chloride displacement via the Gabriel reaction converts 2a to the phthalimide-protected amine 3a , which is hydrolyzed to 4-phenyl-1,2-oxazol-3-ylmethylamine (4a) using hydrazine.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1,3-Dichloroacetone, 130°C | 75% |
| 2 | K-phthalimide, DMF, 80°C | 82% |
| 3 | Hydrazine, ethanol | 90% |
Alternative Cyclization Approaches
- β-Ketoamide cyclization : Reaction of N-(propynyl)benzamide with hydroxylamine forms the oxazole ring, though yields are moderate (50–60%).
- Metal-catalyzed cyclizations : Cu(I)-catalyzed coupling of nitriles and aldehydes offers regioselectivity but requires specialized ligands.
Amide Coupling Strategies
Coupling 4-(trifluoromethyl)benzoyl chloride with 5-phenyl-1,2-oxazol-3-ylmethylamine is achieved using HATU or PyBOP as coupling agents, as evidenced in analogous syntheses.
HATU-Mediated Coupling
PyBOP-Mediated Coupling
Comparison :
| Coupling Agent | Temperature | Time (h) | Yield |
|---|---|---|---|
| HATU | 60°C | 16 | 85–90% |
| PyBOP | 25°C | 4 | 80–85% |
HATU offers higher yields but requires elevated temperatures, whereas PyBOP is faster but slightly less efficient.
Purification and Characterization
Purification Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, 2H, J = 8.0 Hz, Ar-H), 7.75 (d, 2H, J = 8.0 Hz, Ar-H), 7.55–7.45 (m, 5H, Ph-H), 6.90 (s, 1H, oxazole-H), 4.75 (s, 2H, CH₂).
- ¹³C NMR : 165.2 (C=O), 160.1 (oxazole-C2), 142.3 (CF₃-C), 126.8 (q, J = 32 Hz, CF₃).
Scalability and Industrial Considerations
The HATU-mediated route is preferred for large-scale synthesis due to its high yield and compatibility with flow chemistry. Key improvements include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide exhibit significant anticancer activity. For instance, studies on related oxazole derivatives have shown promising results against various cancer cell lines. These compounds often induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Activity
The oxazole derivatives have also been evaluated for their antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial and fungal strains. In vitro studies have demonstrated the ability of such compounds to disrupt microbial cell membranes and inhibit growth .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that incorporate the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. The general synthetic route can be outlined as follows:
- Formation of Oxazole Ring : Reacting appropriate phenyl and carbonyl precursors under acidic conditions to form the oxazole.
- Trifluoromethylation : Introducing the trifluoromethyl group using reagents such as trifluoromethyl sulfonium salts or other fluorinated reagents.
- Final Coupling : Attaching the benzamide moiety through amide bond formation.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of similar compounds, researchers reported that derivatives with oxazole structures showed significant inhibition rates against several cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) values reached as high as 86% for certain derivatives . This highlights the potential of this compound in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of oxazole derivatives found that specific compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Observations:
Heterocycle Impact: The 1,2-oxazole ring in the target compound is structurally similar to derivatives in , but substitution at position 5 (phenyl vs. methyl in ) may influence steric interactions and target binding.
Trifluoromethyl Group Positioning :
- The para-CF3 group in the target compound contrasts with meta-CF3 in . Para substitution often enhances aromatic ring electron-withdrawing effects, which could affect receptor binding or solubility .
Biological Activity :
- While the target compound lacks explicit activity data, analogs like demonstrate potent enzymatic inhibition (IC50 <10 nM against ABL1 T315I), suggesting that the benzamide scaffold with CF3 and heterocyclic substituents is pharmacologically relevant.
- Sulfonamide derivatives (e.g., ) prioritize antimicrobial activity, highlighting how functional group variation (sulfonamide vs. benzamide) shifts biological targets.
Physicochemical Properties :
- The trifluoromethyl group in the target compound likely improves lipophilicity (cLogP ~3.5–4.0*), comparable to analogs in (cLogP 3.8–4.2). However, oxadiazole-containing derivatives (e.g., ) may exhibit higher polarity due to additional heteroatoms.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows modular substitution, akin to methods used for 1,2,4-triazoles and sulfonamides . For example, alkylation of oxazole precursors with α-halogenated ketones could yield analogs with varied substituents.
- Structure-Activity Relationships (SAR) :
Biological Activity
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
It features a benzamide core with a trifluoromethyl group and a phenyl-substituted oxazole ring. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, N-acyl derivatives have been reported to inhibit biofilm formation in Enterococcus faecium, which is a significant concern in clinical settings due to its resistance to multiple antibiotics .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1,3-Oxazol-5(4H)-one | E. faecium | 20 |
| N-acyl-α-amino ketone | E. faecium | 17 |
These results suggest that the oxazole moiety contributes significantly to the antimicrobial efficacy of the compound.
Anticancer Properties
The benzamide derivatives have also been evaluated for their anticancer potential. Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .
Case Studies
One notable case study involved the evaluation of a series of benzamide derivatives, including those with oxazole rings, for their RET kinase inhibitory activity. The results showed that certain derivatives effectively inhibited RET kinase activity, leading to reduced proliferation of RET-driven cancer cells . This highlights the potential of this compound as a candidate for further development in cancer therapy.
Toxicity and Safety Profile
Toxicity assessments are critical for evaluating the safety of new compounds. Preliminary studies on related oxazole derivatives indicate low toxicity levels when tested on Daphnia magna, suggesting that modifications in the structure can lead to compounds with favorable safety profiles while retaining biological activity .
Future Directions
The ongoing research aims to optimize the structure of this compound by introducing various substituents to enhance its pharmacological properties. The design principles focus on balancing efficacy with safety, potentially leading to new therapeutic agents for treating infections and cancers.
Q & A
Basic: What are the recommended synthetic routes for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
Amide Coupling : Reacting 4-(trifluoromethyl)benzoyl chloride with an oxazole-containing amine (e.g., (5-phenyl-1,2-oxazol-3-yl)methylamine) under basic conditions (e.g., NaHCO₃ or K₂CO₃) in dichloromethane (DCM) or acetonitrile .
Intermediate Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation. Monitor reaction progress via TLC or LCMS.
Hazard Mitigation : Conduct thorough risk assessments for reagents like acyl chlorides and trifluoromethylated intermediates, which may require inert atmosphere handling due to moisture sensitivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring and benzamide substitution patterns. The trifluoromethyl group (CF₃) appears as a singlet near δ 125 ppm in ¹³C NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₉H₁₄F₃N₂O₂) with <2 ppm error .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and oxazole C=N stretches (~1600 cm⁻¹) .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for amide coupling to improve solubility of aromatic intermediates .
- Catalysis : Employ coupling agents like HATU or EDCI to enhance efficiency, especially with sterically hindered amines .
- Temperature Control : Maintain reaction temperatures below 0°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Scale-Up Considerations : For multi-gram synthesis, replace batch reactors with continuous flow systems to improve reproducibility .
Advanced: What computational methods predict the compound’s molecular interactions?
Methodological Answer:
- Docking Studies : Use Schrödinger’s Glide XP or AutoDock Vina to model binding affinities with target proteins. The trifluoromethyl group enhances hydrophobic interactions, while the oxazole ring participates in π-π stacking .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) relevant to photophysical applications .
- MD Simulations : Simulate solvation effects in water/DMSO mixtures to predict solubility and aggregation behavior .
Advanced: How should researchers address contradictions in mutagenicity data for related benzamide derivatives?
Methodological Answer:
- Ames Test Replication : Conduct Ames II assays with Salmonella typhimurium TA98 and TA100 strains under metabolic activation (S9 fraction) to validate mutagenicity trends .
- Structural Comparisons : Compare mutagenic potencies of analogs (e.g., N-benzyl vs. N-alkyl substitutions) to identify structure-activity relationships (SARs). For example, bulky substituents may reduce DNA intercalation .
- Alternative Assays : Supplement with micronucleus tests or Comet assays to assess chromosomal damage in mammalian cells .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
- Decomposition Risks : Store at –20°C under argon to prevent thermal degradation (DSC studies show decomposition above 100°C) .
- Waste Disposal : Quench acyl chloride residues with ice-cold ethanol before disposal to neutralize reactivity .
Advanced: How can crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow vapor diffusion (e.g., DCM/pentane). The trifluoromethyl group’s electron-withdrawing effect distorts bond angles in the benzamide moiety, which SCXRD can quantify .
- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to confirm polymorph purity .
Advanced: What methodologies explore its potential in photophysical applications?
Methodological Answer:
- UV-Vis/PL Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity. The oxazole ring’s conjugation with the benzamide group often results in blue-shifted fluorescence .
- Electroluminescence Testing : Incorporate the compound into OLED devices as an electron-transport layer. Compare efficiency metrics (e.g., luminance, CIE coordinates) with commercial materials .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; the oxazole ring is resistant to hydrolysis, but the amide bond may cleave under acidic/alkaline conditions .
- Plasma Stability : Use rat or human plasma to assess esterase-mediated metabolism. LC-MS/MS quantifies parent compound and metabolites .
Advanced: What strategies explore its bioactivity against disease targets?
Methodological Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET assays. The trifluoromethyl group enhances target affinity via hydrophobic interactions .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines (e.g., HeLa, MCF-7) .
- Toxicity Profiling : Perform MTT assays on non-target cells (e.g., HEK293) to establish selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
